molecular formula C16H13FN4O2S2 B2723597 4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide CAS No. 1021265-98-4

4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide

Cat. No. B2723597
CAS RN: 1021265-98-4
M. Wt: 376.42
InChI Key: AJHBIXHAFPXHLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiazoles, which are part of the compound’s structure, are five-membered heterocyclic compounds containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “4-fluoro-N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide” are not available in the searched resources.

Scientific Research Applications

Antimicrobial Applications

A study explored the synthesis of novel fluorine-containing derivatives bearing thiazolidinone motifs, indicating their potential as antimicrobial agents. These compounds, including similar structures to the specified chemical, demonstrated significant in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine atoms and the combination of heterocyclic systems like quinazolinone with 4-thiazolidinone were pivotal in enhancing antimicrobial potency (Desai, Vaghani, & Shihora, 2013). Further, microwave-induced synthesis methods facilitated the creation of fluorobenzamides containing thiazole and thiazolidine, which also showed promising antimicrobial analogs, underscoring the essential role of fluorine in augmenting antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Radiosynthesis for Clinical Imaging

In the context of clinical imaging, fluorine-labeled tracers, incorporating similar fluorine-containing motifs, have been developed for imaging hypoxia and tau pathology. These tracers, synthesized through fluorination techniques, serve as radiotracers in clinical applications, demonstrating the utility of fluorine-containing compounds in medical diagnostics (Ohkubo et al., 2021).

Heterocyclic Synthesis and NLO Properties

The synthesis of heterocyclic compounds, such as benzothiazole derivatives, has been investigated for their potential applications in various fields, including corrosion inhibition and as fluorescent sensors. These studies highlight the versatile applications of fluorine-containing benzothiazoles in chemistry and materials science. Notably, benzothiazole and benzimidazole conjugates have been developed as fluorescent sensors for metal ions, showcasing the role of fluorine in enhancing the optical properties of these compounds (Suman et al., 2019).

properties

IUPAC Name

4-fluoro-N-[4-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S2/c17-11-3-1-10(2-4-11)14(23)21-16-19-12(9-25-16)5-6-13(22)20-15-18-7-8-24-15/h1-4,7-9H,5-6H2,(H,18,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHBIXHAFPXHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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